
sEH/AChE-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of sEH/AChE-IN-2 involves the creation of 6-chlorotacrine (huprine)−TPPU hybrids. The synthetic route includes the combination of huprine and TPPU moieties under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Analyse Des Réactions Chimiques
sEH/AChE-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
sEH/AChE-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of soluble epoxide hydrolase and acetylcholinesterase.
Biology: Investigated for its effects on neuroinflammation and memory impairment.
Medicine: Potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Used in the development of new drugs targeting neurodegenerative diseases .
Mécanisme D'action
sEH/AChE-IN-2 exerts its effects by inhibiting the enzymes soluble epoxide hydrolase and acetylcholinesterase. Soluble epoxide hydrolase metabolizes neuroprotective epoxyeicosatrienoic acids to less bioactive dihydroxyeicosatrienoic acids, while acetylcholinesterase hydrolyzes the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound helps to maintain higher levels of neuroprotective compounds and acetylcholine, thereby reducing neuroinflammation and improving memory .
Comparaison Avec Des Composés Similaires
sEH/AChE-IN-2 is unique due to its dual inhibitory action on both soluble epoxide hydrolase and acetylcholinesterase. Similar compounds include:
sEH/AChE-IN-3: Another dual inhibitor with similar properties but different molecular structure.
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
These compounds differ in their specific molecular targets, mechanisms of action, and therapeutic applications, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C30H33ClF3N5O3 |
|---|---|
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
1-[1-[4-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]butanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C30H33ClF3N5O3/c31-19-7-12-24-26(18-19)38-25-5-2-1-4-23(25)28(24)35-15-3-6-27(40)39-16-13-21(14-17-39)37-29(41)36-20-8-10-22(11-9-20)42-30(32,33)34/h7-12,18,21H,1-6,13-17H2,(H,35,38)(H2,36,37,41) |
Clé InChI |
MSNDBGHTMCHRQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCC(=O)N4CCC(CC4)NC(=O)NC5=CC=C(C=C5)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


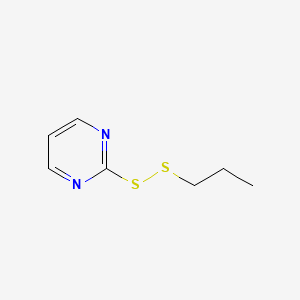
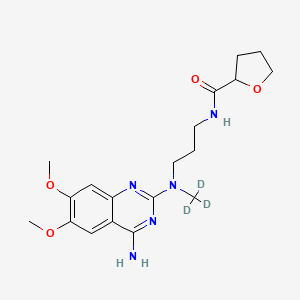
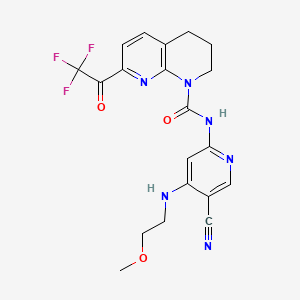
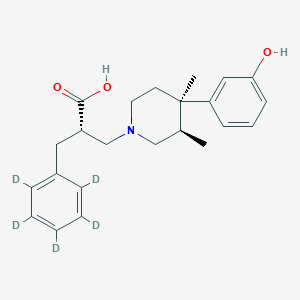
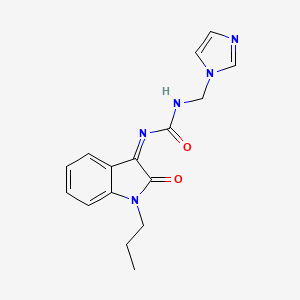
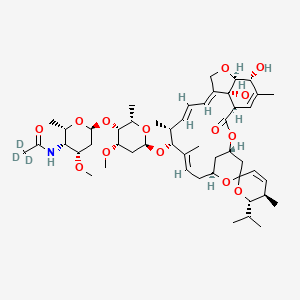
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
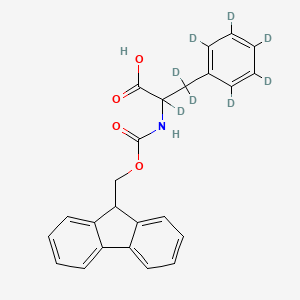
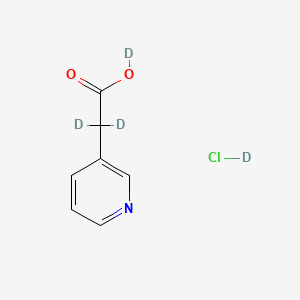
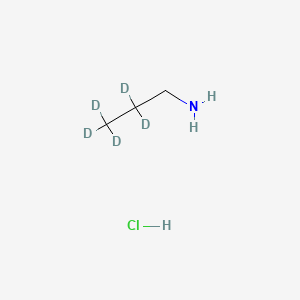
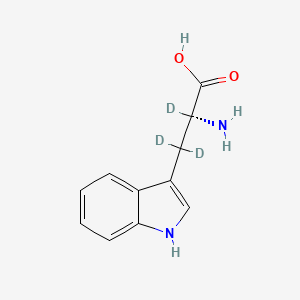
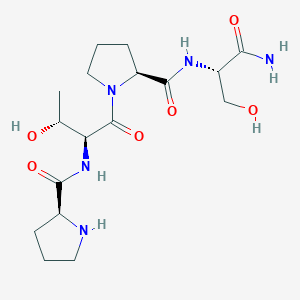
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403978.png)
